Calcium ureidosuccinate
Description
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Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
30905-63-6 |
|---|---|
Molecular Formula |
C5H6CaN2O5 |
Molecular Weight |
214.19 g/mol |
IUPAC Name |
calcium;2-(carbamoylamino)butanedioate |
InChI |
InChI=1S/C5H8N2O5.Ca/c6-5(12)7-2(4(10)11)1-3(8)9;/h2H,1H2,(H,8,9)(H,10,11)(H3,6,7,12);/q;+2/p-2 |
InChI Key |
KGWAITXYALRFDQ-UHFFFAOYSA-L |
SMILES |
C(C(C(=O)[O-])NC(=O)N)C(=O)[O-].[Ca+2] |
Canonical SMILES |
C(C(C(=O)[O-])NC(=O)N)C(=O)[O-].[Ca+2] |
Other CAS No. |
30905-63-6 |
sequence |
D |
Origin of Product |
United States |
Early Investigations into Ureidosuccinate Biosynthesis
The initial exploration into how living organisms synthesize pyrimidines led to the identification of a series of enzymatic reactions. Central to this pathway was the discovery of the synthesis of N-carbamoyl-L-aspartate, also known as ureidosuccinate.
In the 1950s, the foundational work of researchers like Lieberman and Kornberg was instrumental in dissecting the enzymatic steps involved in orotic acid synthesis, a key pyrimidine (B1678525). Their 1955 publication detailed the enzymatic synthesis and breakdown of orotic acid, identifying an enzyme they termed "ureidosuccinase" which is involved in the pathway. nih.gov This was a critical step in understanding how ureidosuccinate is metabolized.
A pivotal enzyme in the formation of ureidosuccinate is aspartate transcarbamoylase (ATCase). wikipedia.orgproteopedia.orgkenyon.edu Early studies on this enzyme were crucial in elucidating the very first committed step in pyrimidine biosynthesis. wikipedia.orgkenyon.edu It was established that ATCase catalyzes the condensation of L-aspartate and carbamoyl (B1232498) phosphate (B84403) to form N-carbamoyl-L-aspartate (ureidosuccinate). nih.govdavuniversity.org The initial purification and crystallization of ATCase from E. coli in the 1960s by Shepherdson and Pardee was a landmark achievement, allowing for detailed structural and functional studies. nih.gov These early investigations revealed that ATCase is a complex, allosterically regulated enzyme, a classic example of feedback inhibition where the end-product of the pathway, cytidine (B196190) triphosphate (CTP), can inhibit the enzyme's activity. nih.govrcsb.org
The de novo pyrimidine biosynthesis pathway, in which ureidosuccinate is a key intermediate, involves a series of enzymatic reactions. In many organisms, including mammals, the first three enzymes of this pathway, including aspartate transcarbamoylase and dihydroorotase (which cyclizes ureidosuccinate to dihydroorotate), are part of a multifunctional protein. rcsb.orgnih.gov In bacteria, these enzymes are typically separate proteins. rcsb.org The elucidation of this pathway was a significant achievement in biochemistry, providing a clear roadmap of how cells produce the building blocks of RNA and DNA. davuniversity.orgwikipedia.org
Table 1: Key Enzymes in Early Ureidosuccinate Biosynthesis Research
| Enzyme | Function | Key Findings from Early Research |
|---|---|---|
| Aspartate Transcarbamoylase (ATCase) | Catalyzes the condensation of L-aspartate and carbamoyl phosphate to form ureidosuccinate. nih.govdavuniversity.org | Identified as the first committed step in pyrimidine biosynthesis. wikipedia.orgkenyon.edu Subject to allosteric feedback inhibition by CTP. nih.govrcsb.org |
| Dihydroorotase (DHOase) | Catalyzes the reversible cyclization of ureidosuccinate to dihydroorotate. nih.govnih.gov | Recognized as the third step in the de novo pyrimidine biosynthesis pathway. nih.govnih.gov |
| Ureidosuccinase | An enzyme involved in the metabolism of ureidosuccinate as part of the orotic acid synthesis pathway. nih.gov | Described in early studies on the enzymatic synthesis and breakdown of orotic acid. nih.gov |
Pioneering Studies on Ureidosuccinate As a Precursor in Nucleic Acid Pyrimidine Synthesis
The confirmation of ureidosuccinate's role as a direct precursor to pyrimidines in nucleic acids was a critical breakthrough. A seminal study published in 1955 by Anderson, Yen, Mandel, and Smith provided definitive evidence for this role. nih.gov Their research demonstrated that ureidosuccinic acid is incorporated into the pyrimidines of nucleic acids in both normal and tumor-bearing mice. nih.gov This finding was crucial as it solidified the metabolic link between ureidosuccinate and the synthesis of DNA and RNA.
Further research in various organisms, including yeast (Saccharomyces cerevisiae), reinforced the importance of ureidosuccinate as an intermediate in pyrimidine (B1678525) biosynthesis. nih.gov Studies on yeast mutants unable to synthesize ureidosuccinate, for instance, showed that their growth could be supported by supplying ureidosuccinate in the medium, directly demonstrating its role as a necessary precursor. nih.gov The regulation of ureidosuccinate uptake and metabolism in yeast also provided insights into the control of the pyrimidine biosynthetic pathway. nih.govmdpi.com
The collective evidence from these pioneering studies established a clear and unequivocal pathway: the synthesis of ureidosuccinate is a fundamental step that feeds into the production of orotic acid, which is then converted into the pyrimidine nucleotides uridine (B1682114) monophosphate (UMP), cytidine (B196190) triphosphate (CTP), and thymidine (B127349) triphosphate (TTP) – the essential building blocks of nucleic acids. davuniversity.orgwikipedia.org
Evolution of Analytical Methodologies for Ureidosuccinate in Biochemical Studies
Enzymatic Formation of Ureidosuccinate from Precursors
The formation of ureidosuccinate is a pivotal step in the pyrimidine biosynthetic pathway, catalyzed by a specific enzyme that utilizes key precursor molecules.
The synthesis of ureidosuccinate is catalyzed by the enzyme aspartate carbamoyltransferase (ATCase), also known as aspartate transcarbamylase. fiveable.menih.gov This enzyme facilitates the condensation of two precursor molecules: carbamoyl (B1232498) phosphate (B84403) and aspartate. nih.govencyclopedia.pub This reaction is the first committed and rate-limiting step in the de novo pyrimidine biosynthesis pathway. fiveable.menih.gov In mammals, ATCase is part of a large, multifunctional protein called CAD, which also includes carbamoyl phosphate synthetase II (CPSII) and dihydroorotase, the first three enzymes of the pyrimidine synthesis pathway. encyclopedia.pubnih.gov This multi-enzyme complex channels the intermediates from one active site to the next, increasing the efficiency of the pathway. yeastgenome.orgcdlib.org
The reaction catalyzed by aspartate carbamoyltransferase is as follows: Carbamoyl Phosphate + Aspartate → Ureidosuccinate + Phosphate
Carbamoyl phosphate is a high-energy molecule that serves as a crucial precursor not only for pyrimidine biosynthesis but also for the arginine biosynthesis pathway and the urea (B33335) cycle. nih.govresearchgate.net In the context of pyrimidine synthesis, carbamoyl phosphate provides the carbamoyl group that is transferred to aspartate to form ureidosuccinate. fiveable.menih.gov
In most organisms, the synthesis of carbamoyl phosphate is carried out by the enzyme carbamoyl phosphate synthetase (CPS). nih.gov There are different isozymes of CPS. In animals, CPS I is found in the mitochondria and is primarily involved in the urea cycle, while CPS II is located in the cytosol and is dedicated to pyrimidine biosynthesis. researchgate.netescholarship.org CPS II catalyzes the formation of carbamoyl phosphate from glutamine, bicarbonate, and two molecules of ATP. fiveable.meresearchgate.net In many bacteria, a single carbamoyl phosphate synthase provides the precursor for both arginine and pyrimidine pathways, necessitating complex regulatory mechanisms to partition the carbamoyl phosphate between the two routes. nih.gov
Alternative and Constitutive Synthesis Mechanisms of Carbamyl Phosphate
While the primary synthesis of carbamoyl phosphate for pyrimidine biosynthesis in many eukaryotes is through the glutamine-dependent carbamoyl phosphate synthetase II (CPS II), alternative and constitutive mechanisms exist in various organisms. encyclopedia.pubnih.govresearchgate.net
In some bacteria and archaea, carbamoyl phosphate can be synthesized by carbamate (B1207046) kinase. mdpi.com This enzyme catalyzes the ATP-dependent phosphorylation of carbamate, which can be formed non-enzymatically from ammonia (B1221849) and bicarbonate. mdpi.com This provides an alternative route for carbamoyl phosphate production.
Furthermore, different types of carbamoyl phosphate synthetases (CPS) exhibit varied substrate requirements and regulatory controls, reflecting different metabolic needs. mdpi.com
CPS I: Found in the mitochondria of ureotelic animals, uses ammonia as the nitrogen source and is allosterically activated by N-acetylglutamate. escholarship.orgcsic.es Its primary role is in the urea cycle. researchgate.net
CPS II: A cytosolic enzyme in animals, it uses glutamine as the nitrogen source and is regulated by the end-products of the pyrimidine pathway. researchgate.net It is the key enzyme for providing carbamoyl phosphate for de novo pyrimidine synthesis. encyclopedia.pub
CPS III: Found in some fish and invertebrates, this enzyme also uses glutamine as a nitrogen source and is activated by N-acetylglutamate, similar to CPS I. mdpi.com
In certain organisms like Neurospora, there is evidence for two distinct, channeled pools of carbamoyl phosphate: one specific for arginine synthesis (CAParg) and another for pyrimidine synthesis (CAPpyr), suggesting dual modes of synthesis. umich.edu
Regulatory Mechanisms Governing Ureidosuccinate Biosynthesis Pathways
The biosynthesis of ureidosuccinate is under stringent regulatory control to ensure that the production of pyrimidines matches the cell's requirements for nucleic acid synthesis and other metabolic processes. This regulation occurs at multiple levels.
A primary mechanism is feedback inhibition , where the end-products of the pathway allosterically inhibit key enzymes. pitt.edu In many organisms, the final products of the pyrimidine pathway, such as cytidine (B196190) triphosphate (CTP) and uridine (B1682114) triphosphate (UTP), act as inhibitors of the early enzymes in the pathway. yeastgenome.orgcdlib.org Specifically, CTP is a well-known feedback inhibitor of aspartate carbamoyltransferase (ATCase), the enzyme that synthesizes ureidosuccinate. cdlib.org This inhibition prevents the overproduction of pyrimidines when they are abundant.
Another level of control is through transcriptional regulation . The expression of genes encoding the enzymes of the pyrimidine pathway can be modulated by the availability of pyrimidines. For instance, in Saccharomyces cerevisiae, the accumulation of ureidosuccinic acid can induce the transcription of the gene for dihydroorotase, the subsequent enzyme in the pathway. nih.gov Furthermore, the final product of the pathway, UTP, can repress the transcription of the URA2 gene, which encodes the bifunctional carbamoyl phosphate synthetase-aspartate transcarbamoylase. yeastgenome.org
Enzyme induction and repression also play a role. The synthesis of the enzymes involved, such as ATCase, can be induced when pyrimidine levels are low and repressed when they are high, coordinating enzyme levels with metabolic demand. scispace.com
Ureidosuccinase-Mediated Degradation of Ureidosuccinate
The principal enzyme responsible for the catabolism of ureidosuccinate is ureidosuccinase (EC 3.5.1.7), also known as N-carbamoyl-L-aspartate amidohydrolase. jst.go.jp This enzyme plays a vital role in the pyrimidine degradation pathway.
Ureidosuccinase catalyzes the hydrolytic cleavage of N-carbamoyl-L-aspartate (ureidosuccinate) into L-aspartate, carbon dioxide (CO₂), and ammonia (NH₃). researchgate.net This reaction effectively releases the nitrogen and carbon from the ureido group for reuse in other metabolic processes. The stoichiometry of the reaction ensures the complete breakdown of the ureidosuccinate molecule into these fundamental components. researchgate.net The L-aspartate produced can then enter the general amino acid pool, while CO₂ and NH₃ can be assimilated into various biosynthetic pathways.
Table 1: Ureidosuccinase-Mediated Reaction
| Substrate | Enzyme | Products |
| N-Carbamoyl-L-aspartate (Ureidosuccinate) | Ureidosuccinase (EC 3.5.1.7) | L-Aspartate, Carbon Dioxide (CO₂), Ammonia (NH₃) |
The catalytic activity of ureidosuccinase is dependent on the presence of specific cofactors and is influenced by various environmental factors.
Cofactor Requirements : Research has identified manganese ions (Mn²⁺) as a crucial cofactor for ureidosuccinase activity. asm.org Manganese is known to be an essential cofactor for a variety of enzymes, including those involved in hydrolysis and decarboxylation. encyclopedia.pub
Influences on Enzyme Activity : The stability and activity of ureidosuccinase are sensitive to several factors. For instance, the enzyme from Clostridium oroticum is noted to be labile, with its activity being affected by the presence of oxygen, temperature, pH, and ionic strength of the solution. researchgate.net
Table 2: Factors Influencing Ureidosuccinase Activity
| Factor | Effect on Activity |
| Manganese (Mn²⁺) | Essential cofactor |
| Oxygen | Labile in the presence of oxygen |
| Temperature | Activity is temperature-dependent |
| pH | Optimal activity observed at a specific pH |
| Ionic Strength | High ionic strength can decrease activity |
Intermediates and Connections to Ureide Degradation Pathways
The catabolism of ureidosuccinate is intrinsically linked to the broader pathways of pyrimidine and ureide degradation. Ureidosuccinate itself is a central intermediate in the de novo synthesis and degradation of pyrimidines. medchemexpress.comnih.gov
The breakdown products of ureidosuccinate, namely aspartate, CO₂, and ammonia, are fundamental molecules that connect to numerous metabolic pathways. Aspartate is a precursor for the synthesis of other amino acids and nucleotides. basicmedicalkey.com Ammonia can be assimilated via the glutamate (B1630785) synthase cycle, and carbon dioxide can be fixed through various carboxylation reactions.
Ureidosuccinate in Core Metabolic Networks
Ureidosuccinate, also known as N-carbamoyl-L-aspartate, is a pivotal intermediate metabolite that sits (B43327) at the crossroads of several essential biochemical pathways. hmdb.cawikipedia.org Its synthesis and conversion are intrinsically linked to the production of nucleic acid precursors, amino acid metabolism, and the body's primary mechanism for nitrogen waste disposal. Understanding its role provides insight into the intricate regulation and interconnection of these fundamental cellular processes.
Enzymatic and Molecular Interactions of Ureidosuccinate
Substrate Specificity in Pyrimidine (B1678525) Biosynthetic Enzymes
Ureidosuccinate serves as a crucial substrate for enzymes in the pyrimidine biosynthesis pathway, which ultimately leads to the formation of nucleotides required for DNA and RNA synthesis. mdpi.comyoutube.com The specificity of these enzymes for ureidosuccinate is fundamental to the fidelity of this metabolic route.
The formation of ureidosuccinate from L-aspartate and carbamoyl (B1232498) phosphate (B84403) is catalyzed by aspartate transcarbamoylase (ATCase) . nih.gov This reaction is the committed step in pyrimidine biosynthesis. wikipedia.org ATCase exhibits a high degree of specificity for its substrates, ensuring the efficient production of ureidosuccinate. In Escherichia coli, ATCase is a complex allosteric enzyme composed of catalytic and regulatory subunits. wikipedia.org The binding of substrates to the catalytic subunits triggers a conformational change from a low-affinity "tense" (T) state to a high-affinity "relaxed" (R) state, demonstrating significant cooperativity. nih.govwikipedia.org
Once formed, ureidosuccinate is the substrate for dihydroorotase , which catalyzes its reversible cyclization to form dihydro-L-orotate. mdpi.comnih.gov Studies on dihydroorotase from Pseudomonas putida have shown that the enzyme is highly specific for dihydro-L-orotate and its methyl ester, and in the reverse reaction, for N-carbamoyl-DL-aspartate (ureidosuccinate). nih.gov The enzyme's activity is dependent on metal ions, typically Zn2+, and can be inhibited by metal ion chelators. nih.gov
In some organisms, such as the anaerobic bacterium Clostridium oroticum, ureidosuccinate can also be acted upon by other enzymes. pdx.edu For instance, hydantoinase can convert both D and L isomers of ureidosuccinate to 5'-carboxymethylhydantoin. pdx.edu Additionally, ureidosuccinase , an inducible enzyme in the pyrimidine degradation pathway, converts ureidosuccinate to aspartate, CO2, and NH3. pdx.edu
The table below summarizes the key enzymes that interact with ureidosuccinate and their respective reactions.
| Enzyme | Organism/System | Substrate(s) | Product(s) | Regulation/Properties |
| Aspartate Transcarbamoylase (ATCase) | Escherichia coli | L-aspartate, Carbamoyl phosphate | N-carbamoyl-L-aspartate (Ureidosuccinate), Inorganic phosphate | Allosterically regulated by ATP (activator) and CTP (inhibitor). wikipedia.org |
| Dihydroorotase | Pseudomonas putida | N-carbamoyl-DL-aspartate (Ureidosuccinate) | Dihydro-L-orotate | Reversible reaction; requires Zn2+ for activity. nih.gov |
| Hydantoinase | Clostridium oroticum | D- and L-ureidosuccinate | 5'-carboxymethylhydantoin | --- |
| Ureidosuccinase | Clostridium oroticum | Ureidosuccinate | Aspartate, CO2, NH3 | Inducible enzyme in pyrimidine degradation; requires Mn2+. pdx.edu |
Biochemical Interactions with Metabolic Inhibitors
The enzymes of the pyrimidine biosynthetic pathway are targets for various metabolic inhibitors. These inhibitors can interfere with the production or utilization of ureidosuccinate, thereby disrupting nucleotide synthesis.
A classic inhibitor of aspartate transcarbamoylase (ATCase) is N-(Phosphonacetyl)-L-aspartate (PALA) . nih.gov PALA is a potent bisubstrate analog that mimics the tetrahedral transition state of the reaction between carbamoyl phosphate and L-aspartate. nih.gov By binding tightly to the active site of ATCase, PALA effectively blocks the synthesis of ureidosuccinate. nih.gov This inhibition has been a valuable tool in studying the mechanism and regulation of ATCase and for blocking pyrimidine de novo synthesis in experimental systems. nih.govnih.gov
The activity of dihydroorotase can also be targeted. It is inhibited by various compounds, including metal ion chelators which remove the essential Zn2+ cofactor. nih.gov Furthermore, sulfhydryl reagents can inhibit the enzyme, suggesting the importance of cysteine residues for its function. nih.gov Competitive inhibition has been observed with N-carbamoylamino acids like N-carbamoylglycine. nih.gov Non-competitive inhibition occurs with pyrimidine metabolism intermediates such as dihydrouracil (B119008) and orotate (B1227488), indicating feedback regulation of the pathway. nih.gov
The table below details some of the key inhibitors of enzymes that metabolize ureidosuccinate.
| Inhibitor | Target Enzyme | Mechanism of Inhibition |
| N-(Phosphonacetyl)-L-aspartate (PALA) | Aspartate Transcarbamoylase (ATCase) | Bisubstrate transition-state analog; potent competitive inhibitor. nih.gov |
| Metal Ion Chelators (e.g., EDTA) | Dihydroorotase | Removal of essential Zn2+ cofactor. nih.gov |
| Sulfhydryl Reagents | Dihydroorotase | Modification of critical cysteine residues. nih.gov |
| N-carbamoylglycine | Dihydroorotase | Competitive inhibitor. nih.gov |
| Dihydrouracil, Orotate | Dihydroorotase | Non-competitive inhibitors, suggesting feedback regulation. nih.gov |
Molecular Recognition by Transporter Proteins in Cellular Systems
The transport of ureidosuccinate across cellular membranes is a regulated process, mediated by specific transporter proteins. The ability of cells to take up external ureidosuccinate is particularly important for mutant organisms that have a block in the early steps of pyrimidine biosynthesis.
In the yeast Saccharomyces cerevisiae, the uptake of ureidosuccinic acid (USA) is an active process that is regulated by the nitrogen source available in the growth medium. nih.gov Uptake is permitted when proline is the sole nitrogen source, but it is inhibited by ammonium (B1175870) sulfate (B86663) or glutamic acid. nih.gov This regulation suggests a link between nitrogen metabolism and pyrimidine salvage pathways.
Research has identified specific permeases responsible for ureidosuccinate transport in yeast. nih.gov Mutants lacking the ability to take up ureidosuccinate ("permease-less" mutants) have been isolated, confirming the existence of a dedicated transport system. nih.gov Interestingly, mutants that show constitutive uptake of ureidosuccinate, even in the presence of repressive nitrogen sources, have been found to be constitutive for both the specific ureidosuccinate permease and the general amino acid permease. nih.gov This finding points to a complex regulatory network governing nutrient transport in yeast.
The specificity of the ureidosuccinate transport system has been demonstrated, highlighting its role in selectively allowing the entry of this key metabolic intermediate. nih.gov The regulation of this transport system by nitrogen metabolism underscores the intricate coordination of different metabolic pathways within the cell.
| Organism | Transporter System | Regulation | Key Findings |
| Saccharomyces cerevisiae | Specific Ureidosuccinic Acid (USA) Permease | Regulated by nitrogen source; inhibited by ammonium sulfate and glutamic acid. nih.gov | Uptake is linked to nitrogen metabolism. Mutants with constitutive uptake affect both specific USA permease and general amino acid permease. nih.gov |
Ureidosuccinate in Cellular and Organismal Physiology
Roles in Fungal Metabolism, particularly Yeast Uracil Biosynthesis
Ureidosuccinate, also known as N-carbamoyl-L-aspartic acid, is a critical intermediate metabolite in the de novo biosynthesis of pyrimidine (B1678525) nucleotides in various organisms, including the model fungus, Saccharomyces cerevisiae (yeast). nih.govnih.govnih.gov This pathway is essential for the synthesis of uracil, which is subsequently used to produce other pyrimidine nucleotides like UMP (uridine monophosphate), a fundamental building block for RNA and DNA. nih.govnih.gov
In yeast, the synthesis of ureidosuccinate is a key step in the URA pathway. The process begins with the formation of carbamoyl (B1232498) phosphate (B84403). The multifunctional enzyme encoded by the URA2 gene then catalyzes the reaction between carbamoyl phosphate and aspartate to form ureidosuccinate. nih.gov This enzyme exhibits complex regulation, including feedback inhibition by the final product of the pathway, UTP (uridine triphosphate), ensuring that the cell produces pyrimidines only when needed. nih.gov
This regulatory mechanism has been demonstrated in ura2 mutant strains of yeast, which are incapable of synthesizing their own ureidosuccinate. These mutants can only grow if ureidosuccinate is supplied in the medium, and only if the nitrogen source is one that permits its uptake (e.g., proline). nih.govnih.gov The transport system for ureidosuccinate is specific, though it shares regulatory features with the general amino acid permease system, highlighting its integration into the broader metabolic network of the cell. nih.govnih.gov
Table 1: Key Genes and Compounds in Yeast Uracil Biosynthesis Involving Ureidosuccinate
| Gene/Compound | Role in Uracil Biosynthesis | Reference |
|---|---|---|
| Ureidosuccinate (N-carbamoyl-L-aspartic acid) | Intermediate metabolite in the de novo pyrimidine biosynthesis pathway. | nih.govnih.gov |
| URA2 | Encodes a multifunctional protein that catalyzes the formation of ureidosuccinate from carbamoyl phosphate and aspartate. | nih.gov |
| UTP (Uridine Triphosphate) | Final product of the pathway; acts as a feedback inhibitor of the URA2-encoded enzyme. | nih.gov |
| Proline | A "poor" nitrogen source that permits the uptake of exogenous ureidosuccinate. | nih.govnih.gov |
| Ammonium (B1175870) Sulfate (B86663) | A "good" nitrogen source that inhibits the uptake of exogenous ureidosuccinate. | nih.govnih.gov |
Ureidosuccinate as a Metabolomic Signature in Biological Fluids
The presence and concentration of ureidosuccinate in biological fluids such as urine and plasma can serve as a metabolomic signature, providing insights into the metabolic state of an organism and potentially indicating certain disease conditions. Metabolomics, the large-scale study of small molecules within cells, tissues, or biofluids, has increasingly been used to identify biomarkers for various diseases. nih.govnih.gov
One area where ureidosuccinate has been identified as a potential biomarker is in cancer research. A study on early-stage bladder cancer found that ureidosuccinic acid was one of several metabolites that were significantly downregulated in the urine of bladder cancer patients compared to healthy individuals. nih.gov This suggests that alterations in pyrimidine metabolism, where ureidosuccinate is an intermediate, may be a feature of this type of cancer. The levels of these urinary metabolites, including ureidosuccinate, were observed to revert to a more normal state after the surgical removal of the tumor, further strengthening their association with the disease. nih.gov
Furthermore, ureidosuccinate is relevant in the context of inherited metabolic disorders, specifically urea (B33335) cycle disorders (UCDs). nih.govclevelandclinic.orgresearchgate.netnih.gov The urea cycle is the primary metabolic pathway for the detoxification of ammonia (B1221849). nih.gov While ureidosuccinate is not a direct component of the urea cycle, its precursor, carbamoyl phosphate, is. In certain UCDs, disruptions in the urea cycle can lead to an accumulation of carbamoyl phosphate, which may then be shunted into the pyrimidine biosynthesis pathway, leading to an overproduction and subsequent excretion of ureidosuccinate and other pyrimidine precursors in the urine. Therefore, elevated levels of ureidosuccinate in urine can be an important diagnostic marker for certain UCDs.
Table 2: Ureidosuccinate as a Metabolomic Marker
| Condition | Biological Fluid | Change in Ureidosuccinate Level | Significance | Reference |
|---|---|---|---|---|
| Early-Stage Bladder Cancer | Urine | Downregulated | Potential non-invasive diagnostic biomarker. | nih.gov |
| Urea Cycle Disorders (certain types) | Urine | Elevated | Diagnostic marker due to shunting of carbamoyl phosphate into pyrimidine synthesis. | nih.gov |
Biochemical Impact on Specific Cellular Regulatory Processes (e.g., Nitrogen Catabolite Repression in Yeast)
The metabolism of ureidosuccinate in yeast is intricately linked with a major cellular regulatory system known as Nitrogen Catabolite Repression (NCR). oup.comnih.gov NCR is a global regulatory mechanism that allows yeast cells to preferentially utilize "good" or preferred nitrogen sources, such as ammonia, glutamine, and asparagine, over "poor" nitrogen sources like proline or urea. oup.comnih.gov When a preferred nitrogen source is available, the expression and activity of proteins required for the transport and catabolism of poor nitrogen sources are repressed. oup.commit.edu
The regulation of ureidosuccinate uptake is a clear example of NCR in action. As established, the permease responsible for transporting ureidosuccinate into the yeast cell is inhibited when the cells are grown on good nitrogen sources like ammonium sulfate. nih.govnih.gov This inhibition is part of the broader NCR program that prevents the cell from expending energy on transporting and metabolizing less favorable nitrogen-containing compounds when superior options are present.
The core of the NCR signaling pathway involves GATA-family transcription factors, such as Gln3 and Gat1, and the regulatory protein Ure2. nih.govosti.gov In the presence of good nitrogen sources, the Tor signaling pathway is active, leading to the sequestration of Gln3 and Gat1 in the cytoplasm by the Ure2 protein, thus preventing them from activating the transcription of NCR-sensitive genes in the nucleus. nih.govmit.edu When only poor nitrogen sources are available, this inhibition is lifted, and the transcription factors can move to the nucleus to activate genes needed for the utilization of these sources.
The fact that ureidosuccinate uptake is repressed by good nitrogen sources indicates that the permease responsible for its transport is one of the many targets of the NCR system. nih.govnih.gov Therefore, the study of ureidosuccinate transport provides a specific model for understanding the broader mechanisms of nitrogen sensing and metabolic regulation in yeast. Mutants that show constitutive (unregulated) uptake of ureidosuccinate, even in the presence of ammonium, are often found to have defects in their nitrogen metabolism regulation, further cementing the link between ureidosuccinate metabolism and NCR. nih.govnih.gov
Advanced Research Methodologies for Ureidosuccinate Study
Chromatographic and Mass Spectrometry Techniques for Ureidosuccinate Quantification
The accurate measurement of ureidosuccinate in complex biological matrices is fundamental to understanding its physiological and pathological roles. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), coupled with mass spectrometry (MS), have become the primary tools for this purpose due to their high sensitivity and selectivity. nih.gov
High-Performance Liquid Chromatography with Electrospray Tandem Mass Spectrometry
High-Performance Liquid Chromatography with Electrospray Tandem Mass Spectrometry (HPLC-ESI-MS/MS) is a powerful technique for the targeted quantification of metabolites like ureidosuccinate. nih.govnih.gov This method involves the separation of components in a sample via HPLC, followed by ionization using electrospray ionization (ESI) and detection by a tandem mass spectrometer. semanticscholar.org The tandem MS provides a high degree of specificity by monitoring a specific precursor-to-product ion transition for the analyte of interest. For ureidosuccinate, this would typically involve selecting the deprotonated molecule [M-H]⁻ in negative ion mode and fragmenting it to produce a characteristic product ion. This specificity allows for accurate quantification even in complex biological samples like plasma or urine. iosrjournals.org
The development of an HPLC-ESI-MS/MS method requires careful optimization of chromatographic conditions to ensure good separation and peak shape, as well as tuning of mass spectrometer parameters to maximize signal intensity. nih.gov
Table 1: Illustrative HPLC-ESI-MS/MS Parameters for Ureidosuccinate Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Chromatography | ||
| Column | Reversed-Phase C18 | Separation based on polarity. |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic component of the mobile phase. |
| Flow Rate | 0.2-0.5 mL/min | Influences retention time and peak shape. |
| Mass Spectrometry | ||
| Ionization Mode | Negative Electrospray (ESI-) | Forms negatively charged ions, suitable for acidic molecules like ureidosuccinate. |
| Precursor Ion (m/z) | ~175.04 | Corresponds to the [M-H]⁻ of ureidosuccinate. |
| Product Ion (m/z) | Specific fragment | A characteristic fragment ion used for quantification. |
Ultra-Performance Liquid Chromatography–High-Resolution Mass Spectrometry for Metabolomics Profiling
Ultra-Performance Liquid Chromatography–High-Resolution Mass Spectrometry (UPLC-HRMS) offers a comprehensive approach for both targeted and untargeted metabolomics. mdpi.combohrium.com UPLC utilizes smaller particle sizes in the stationary phase, allowing for higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. rug.nl When coupled with HRMS, such as an Orbitrap or time-of-flight (TOF) analyzer, it can provide highly accurate mass measurements, which aids in the confident identification of unknown compounds and the quantification of known ones like ureidosuccinate. mdpi.com
In untargeted metabolomics studies, UPLC-HRMS is used to generate a global profile of all detectable metabolites in a sample. mdpi.com This allows researchers to identify changes in a wide array of metabolites, including ureidosuccinate, in response to disease or other stimuli. tec.mx
Global Metabolomics Approaches in Ureidosuccinate Research
Global metabolomics aims to capture a comprehensive snapshot of the small-molecule metabolites present in a biological system. nih.gov These approaches are invaluable for discovering new biomarkers and understanding the systemic metabolic perturbations that occur in disease.
Serum and Urinary Metabolomics for Biomarker Discovery
Serum and urine are ideal biofluids for metabolomics-based biomarker discovery due to their accessibility and the fact that they reflect systemic metabolic changes. nih.govnih.gov Untargeted metabolomic profiling of serum and urine from patient cohorts compared to healthy controls can reveal metabolites, such as ureidosuccinate, that are significantly altered in disease states. nih.gov For instance, elevated levels of ureidosuccinate in urine could be a potential biomarker for certain inborn errors of metabolism, like urea (B33335) cycle disorders. Statistical analysis of the vast datasets generated by these studies is crucial for identifying robust biomarker candidates. nih.gov
Metabolite Tracing Analysis in Disease Progression Studies
Metabolite tracing, or stable isotope-resolved metabolomics (SIRM), is a powerful technique to delineate metabolic fluxes and pathway activities. nih.govresearchgate.net This involves introducing a substrate labeled with a stable isotope (e.g., ¹³C or ¹⁵N) into cells, tissues, or organisms and then tracking the incorporation of the label into downstream metabolites over time.
By using ¹³C-labeled aspartate or ¹⁵N-labeled glutamine, for example, researchers can trace the flow of these atoms through the pyrimidine (B1678525) biosynthesis pathway and quantify the rate of ureidosuccinate synthesis. This approach can provide dynamic information on how the activity of this pathway is altered during disease progression. researchgate.net Such studies are crucial for understanding the metabolic reprogramming that occurs in conditions like cancer.
Genetic and Biochemical Assays in Model Organisms
Model organisms, such as the yeast Saccharomyces cerevisiae and the nematode Caenorhabditis elegans, are instrumental in dissecting the genetic and biochemical pathways involving ureidosuccinate. nih.gov These organisms offer powerful genetic tools, including the availability of comprehensive deletion mutant libraries, which facilitate the identification of genes involved in specific metabolic processes.
For example, a genetic screen in yeast could identify genes whose deletion leads to the accumulation or depletion of ureidosuccinate, thereby uncovering novel regulatory components of pyrimidine metabolism. nih.gov Biochemical assays can then be performed on proteins encoded by these genes to characterize their enzymatic activity and interaction with ureidosuccinate or other pathway intermediates. These assays might involve measuring the activity of the CAD enzyme (carbamoyl-phosphate synthetase 2, aspartate transcarbamylase, and dihydroorotase), which is directly responsible for ureidosuccinate synthesis.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Calcium ureidosuccinate |
| Ureidosuccinate |
| N-carbamoyl-L-aspartate |
| Aspartate |
| Glutamine |
| Carbamoyl (B1232498) phosphate (B84403) |
Ureidosuccinate in Preclinical Research Models
In Vitro Studies of Ureidosuccinate Biochemical Activities
In vitro research has been crucial in defining the fundamental biochemical activities of ureidosuccinate, particularly its role as a precursor in the synthesis of pyrimidines and the mechanisms governing its transport into cells. A key study utilizing the yeast Saccharomyces cerevisiae demonstrated that ureidosuccinic acid (USA) serves as an intermediary product in pyrimidine (B1678525) biosynthesis. nih.govnih.gov The uptake of USA by yeast cells was found to be highly regulated by the available nitrogen source. nih.gov
Specifically, the study observed that when proline was the sole source of nitrogen in the culture medium, the uptake of USA occurred efficiently. nih.gov Conversely, when nitrogen was supplied in the form of ammonium (B1175870) sulfate (B86663) or glutamic acid, the uptake of USA was inhibited. nih.gov This regulation has direct consequences for cell viability under certain genetic conditions; for instance, a ura2 mutant strain, incapable of synthesizing its own USA, could not grow on a medium containing ammonium sulfate or glutamic acid even when supplemented with USA, due to the inhibition of its transport. nih.gov
Further investigation identified specific transport systems, or permeases, responsible for USA uptake. The research provided evidence for a specific USA permease and noted that its regulation is linked to the general amino acid transport system, which is controlled by nitrogen metabolism. nih.gov
**Table 1: Regulation of Ureidosuccinic Acid (USA) Uptake in *Saccharomyces cerevisiae***
| Nitrogen Source | USA Uptake Activity | Effect on ura2 Mutant Growth (with USA) |
|---|---|---|
| Proline | Active/Occurred | Growth supported |
| Ammonium Sulfate | Inhibited | Growth inhibited |
| Glutamic Acid | Inhibited | Growth inhibited |
Investigations in Animal Models of Metabolic Dysregulation
Animal models have been instrumental in understanding the involvement of ureidosuccinate in systemic metabolic disorders. Studies using rat models of hyperuricemia, a condition characterized by abnormally high levels of uric acid in the blood, have revealed significant alterations in metabolic pathways involving ureidosuccinate. nih.gov Hyperuricemia is recognized as a metabolic disease resulting from abnormalities in purine (B94841) metabolism and is a risk factor for conditions like chronic kidney disease and metabolic syndrome. researchgate.netnih.gov The establishment of reliable animal models, often using uricase inhibitors like potassium oxonate, is critical for this research. nih.gov In these models, serum metabolomics analyses showed profound dysregulation in the metabolism of both purines and pyrimidines. nih.gov
In the context of metabolic dysregulation, ureidosuccinate has emerged as a significant biomarker. In rat models of hyperuricemia induced by potassium oxonate, fructose, and adenine, metabolomics analysis identified several key biomarkers indicative of organ damage. nih.gov Elevated levels of pyrimidine metabolites, including ureidosuccinic acid, were strongly correlated with the severity of liver and kidney damage. nih.gov
The study highlighted that ureidosuccinic acid, along with other metabolites like orotidine, uracil, and pseudouridine, could serve as powerful predictive biomarkers for hyperuricemia-induced organ injury. nih.gov The predictive value for this panel of biomarkers was exceptionally high, with an Area Under the Curve (AUC) of ≥ 0.97, indicating excellent diagnostic and prognostic potential in these preclinical models. nih.gov This suggests that monitoring ureidosuccinate levels could help in assessing the pathological progression of hyperuricemia. nih.gov
Table 2: Key Metabolic Biomarkers in a Rat Model of Hyperuricemia
| Metabolite | Metabolic Pathway | Associated Finding | Source |
|---|---|---|---|
| Ureidosuccinic acid | Pyrimidine Metabolism | Elevated levels correlated with liver and kidney damage | nih.gov |
| Orotidine | Pyrimidine Metabolism | Identified as a key biomarker of organ damage | nih.gov |
| Uracil | Pyrimidine Metabolism | Elevated levels associated with organ damage | nih.gov |
| Pseudouridine | Pyrimidine Metabolism | Identified as a potential biomarker for hyperuricemia | nih.gov |
Exploration of Ureidosuccinate in Murine Carcinoma Models
The role of ureidosuccinate metabolism has been explored in the context of cancer, where cellular metabolism is fundamentally reprogrammed to support uncontrolled proliferation. nih.govresearchgate.net Cancer cells exhibit a general shift from catabolic to anabolic metabolism to produce the vast quantities of proteins, lipids, and nucleic acids required for rapid growth. youtube.com A critical aspect of this reprogramming involves the synthesis of pyrimidines, which are essential building blocks for DNA and RNA. nih.govresearchgate.net
Research has established a direct metabolic link between components of the urea (B33335) cycle and the pyrimidine synthesis pathway in cancer cells. nih.govresearchgate.net Studies have shown that some cancers downregulate argininosuccinate (B1211890) synthase 1 (ASS1), an enzyme in the urea cycle. nih.govresearchgate.net ASS1 consumes aspartate to produce argininosuccinate. nih.gov By silencing ASS1, cancer cells can redirect the metabolic flux of aspartate away from the urea cycle and preferentially channel it toward the de novo pyrimidine synthesis pathway. nih.govresearchgate.net This pathway's initial steps lead to the production of ureidosuccinate, making its formation a key event in providing the necessary precursors for nucleotide synthesis and, consequently, supporting cancer cell proliferation. nih.govnih.gov Therefore, while not always the direct subject of intervention, the metabolic pathway involving ureidosuccinate is a critical area of exploration in understanding and potentially targeting cancer metabolism in preclinical models, including murine carcinoma models. nih.govresearchgate.net
Theoretical Frameworks and Future Research Directions
Elucidation of Ureidosuccinate-Related Metabolic Disorders (e.g., Canavan Disease, UMP Synthase Deficiency)
Metabolic disorders linked to the pyrimidine (B1678525) biosynthesis pathway, where ureidosuccinate is an intermediate, present significant areas for future research. While the connection of ureidosuccinate to certain disorders is more direct than to others, understanding its role is crucial for developing targeted therapies.
UMP Synthase Deficiency: This autosomal recessive disorder is a prime example of a ureidosuccinate-related metabolic issue. omia.orgwikipedia.orgwikipedia.org UMP synthase is a bifunctional enzyme that catalyzes the final two steps of de novo pyrimidine synthesis: the conversion of orotic acid to orotidine-5'-monophosphate (OMP) and the subsequent decarboxylation of OMP to uridine (B1682114) monophosphate (UMP). omia.orgnih.gov A deficiency in this enzyme leads to the accumulation of orotic acid in the blood and urine, a condition known as orotic aciduria. wikipedia.orgresearchgate.net Since ureidosuccinate is a direct precursor to orotic acid in this pathway, a disruption in the downstream processing of orotate (B1227488) could theoretically impact the flux of ureidosuccinate metabolism. wikipedia.org The clinical manifestations of UMP synthase deficiency include megaloblastic anemia, developmental delays, and failure to thrive. wikipedia.orgnih.gov Heterozygous carriers of a mutated UMPS gene may exhibit mild and isolated orotic aciduria, often without any clinical symptoms. nih.gov Research in cattle has also identified UMP synthase deficiency, leading to elevated orotate levels in milk and urine, with homozygous deficiency being embryonically lethal. researchgate.netnih.gov
Canavan Disease: In contrast, a direct metabolic link between ureidosuccinate and Canavan disease is not well-established in current scientific literature. Canavan disease is a severe, progressive leukodystrophy characterized by the spongy degeneration of the brain's white matter. nih.govyoutube.comorpha.net The disease results from mutations in the ASPA gene, leading to a deficiency of the enzyme aspartoacylase. youtube.comorpha.netnih.gov This enzymatic defect causes a massive accumulation of N-acetylaspartic acid (NAA) in the brain. nih.govyoutube.comnih.gov While both ureidosuccinate and NAA metabolism involve aspartate, the pathways are distinct. nih.govnih.gov The pathophysiology of Canavan disease is primarily attributed to the toxic effects of NAA buildup and the resulting impairment of myelin synthesis. nih.govnih.govjci.org Future research could explore if any secondary metabolic dysregulation in Canavan disease might affect the pyrimidine biosynthesis pathway, but currently, ureidosuccinate is not considered a primary player in its pathology.
| Disorder | Affected Gene | Primary Accumulated Metabolite | Key Symptoms | Relationship to Ureidosuccinate |
| UMP Synthase Deficiency | UMPS | Orotic Acid | Megaloblastic anemia, developmental delay, failure to thrive wikipedia.orgnih.gov | Ureidosuccinate is a precursor in the same metabolic pathway. wikipedia.org |
| Canavan Disease | ASPA | N-acetylaspartic acid (NAA) | Macrocephaly, hypotonia, severe developmental delay youtube.comorpha.netnih.gov | No direct established link; both pathways utilize aspartate. nih.govnih.gov |
Understanding Ureidosuccinate's Role in Prion Biology and Protein Conformation
The study of prions, infectious proteins that cause fatal neurodegenerative diseases by inducing misfolding of cellular proteins, offers another avenue for theoretical research involving ureidosuccinate, albeit an indirect one. mdpi.com The connection is primarily through the metabolism of nitrogen, which is intrinsically linked to both pyrimidine synthesis and certain prion-like proteins.
In the yeast Saccharomyces cerevisiae, the Ure2 protein (Ure2p) acts as a regulator of nitrogen catabolism and can also exist in a prion form, [URE3]. mdpi.comnih.gov In its non-prion state, Ure2p represses the utilization of poor nitrogen sources when a good source like ammonia (B1221849) is available. mdpi.com The prion form of Ure2p is a self-propagating amyloid aggregate that leads to the inactivation of the protein's normal function. nih.gov Research has shown that the uptake of ureidosuccinic acid in yeast is regulated by nitrogen metabolism; its transport is inhibited by good nitrogen sources. nih.gov This suggests a potential, though not yet directly demonstrated, interplay between the metabolic state influenced by Ure2p/[URE3] and the availability of ureidosuccinate.
Furthermore, the formation of prion aggregates involves significant conformational changes in the protein structure, typically from a soluble form to a β-sheet-rich amyloid filament. nih.gov While the prion domain of Ure2p is responsible for this aggregation, the process can be influenced by the cellular environment. nih.gov Although there is no direct evidence showing that calcium ureidosuccinate itself influences prion protein conformation, calcium ions are known to play a role in protein structure and stability. The potential for metabolites within a related pathway to influence protein folding and aggregation remains an area for exploration. Future studies could investigate whether fluctuations in the levels of ureidosuccinate or other intermediates in the pyrimidine pathway have any effect on the propensity of proteins like Ure2p to adopt a prion conformation.
| Protein/Prion | Organism | Normal Function | Prion Phenotype | Potential Link to Ureidosuccinate |
| Ure2p / [URE3] | S. cerevisiae | Nitrogen catabolite repression mdpi.com | Inactivation of nitrogen regulation nih.gov | Ureidosuccinate uptake is regulated by nitrogen metabolism. nih.gov |
Future Avenues in Modulating Ureidosuccinate Metabolic Pathways
Given that ureidosuccinate is a key intermediate in the de novo synthesis of pyrimidines, which are essential for DNA and RNA synthesis, modulating its metabolic pathway holds therapeutic potential. wikipedia.orgnumberanalytics.com Future research can focus on several strategies to control the flow of metabolites through this pathway.
Another avenue is the regulation of substrate transport. As demonstrated in yeast, the uptake of ureidosuccinic acid is controlled by specific permeases and is subject to regulation by the availability of nitrogen sources. nih.gov Identifying and characterizing the transporters responsible for ureidosuccinate flux across cellular and mitochondrial membranes in mammals could provide novel targets for therapeutic intervention.
Furthermore, understanding the allosteric regulation of the enzymes in the pathway is crucial. The de novo pyrimidine synthesis pathway is subject to feedback inhibition by its end-products, such as UTP and UDP, which prevent the initial enzyme, carbamoyl (B1232498) phosphate (B84403) synthetase II, from catalyzing the first committed step. wikipedia.org Conversely, molecules like PRPP and ATP act as positive effectors. wikipedia.org A deeper understanding of these regulatory networks could allow for the design of small molecules that mimic these effectors or inhibitors to fine-tune the pathway's activity.
Finally, metabolic engineering approaches, which involve the targeted genetic modification of organisms to alter metabolic pathways, could be employed in research models to study the effects of up- or down-regulating ureidosuccinate synthesis and to identify critical control points within the pathway.
Systems-Level Integration of Omics Data for Comprehensive Ureidosuccinate Pathway Analysis
To gain a holistic understanding of the ureidosuccinate pathway and its role in health and disease, future research must move towards a systems-level integration of multi-omics data. mdpi.com This approach combines genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of the molecular events governing a specific biological process. mdpi.comnih.gov
A multi-omics analysis can be particularly insightful for studying conditions like UMP synthase deficiency. x-omics.nl For example, by integrating transcriptomic data (RNA-seq) with metabolomic profiles, researchers can identify not only the changes in gene expression of the enzymes in the pyrimidine pathway but also the corresponding fluctuations in metabolite concentrations, including ureidosuccinate and orotic acid. nih.gov This can reveal discrepancies between transcriptional and metabolic activities, suggesting post-transcriptional or post-translational regulatory mechanisms. mdpi.com
In the context of the ureidosuccinate pathway, a systems biology approach would involve:
Transcriptomics: To quantify the expression levels of genes encoding the enzymes of the pyrimidine synthesis pathway (e.g., CAD, DHODH, UMPS) under different physiological or pathological conditions.
Proteomics: To measure the abundance and post-translational modifications (like phosphorylation or acetylation) of these enzymes, providing a more direct assessment of their potential activity. nih.gov
Metabolomics: To directly measure the concentrations of ureidosuccinate, orotic acid, and other pathway intermediates and end-products in cells, tissues, or biofluids.
Genomics: To identify genetic variants in the pathway's genes that may predispose individuals to metabolic disorders.
By integrating these datasets, researchers can construct detailed metabolic network models. frontiersin.org These models can help to identify key regulatory nodes and predict how the pathway will respond to various perturbations, such as drug treatments or genetic mutations. This comprehensive analysis is essential for moving beyond a one-dimensional view and understanding the complex, dynamic regulation of ureidosuccinate metabolism. mdpi.com
Q & A
Q. What is the biochemical role of calcium ureidosuccinate in nitrogen metabolism, and what experimental approaches validate this function?
this compound is implicated in nitrogen utilization pathways, particularly in yeast models where it bypasses ammonium repression of nitrogen catabolism. Key methods to validate its role include:
- Genetic analysis : Studying mutants with cytoplasmic [URE3] determinants or chromosomal URE2 gene mutations to observe ureidosuccinate utilization phenotypes .
- Enzyme activity assays : Measuring the activity of enzymes like ureidoglycolase in the presence of this compound under varying nitrogen conditions .
- Metabolite profiling : Tracking nitrogen assimilation intermediates via LC-MS or NMR to correlate this compound levels with metabolic flux .
Q. How can researchers detect and quantify this compound in biological samples?
Reliable detection requires:
- Chromatographic separation : HPLC or GC-MS with derivatization to isolate this compound from complex matrices .
- Spectroscopic validation : NMR (e.g., or spectra) to confirm structural identity .
- Spike-recovery experiments : Adding known concentrations to biological samples to validate extraction efficiency and assay accuracy .
Q. What protocols ensure reproducibility in this compound synthesis and characterization?
Synthesis protocols should include:
- Stepwise stoichiometric control : Documenting molar ratios of reactants (e.g., urea, succinic acid, calcium salts) and reaction conditions (pH, temperature) .
- Purity verification : Using elemental analysis, melting point determination, and FTIR to confirm chemical identity .
- Spectral data archiving : Sharing / NMR, XRD, and mass spectra in supplementary materials for peer validation .
Advanced Research Questions
Q. How should researchers address contradictions in this compound’s metabolic roles across studies?
Contradictions often arise from methodological variability. Resolution strategies include:
- Comparative experimental design : Replicating studies under identical conditions (e.g., yeast strain, nitrogen sources) to isolate variables .
- Data harmonization : Applying meta-analysis frameworks to reconcile disparate results, focusing on effect sizes and confidence intervals .
- Method transparency : Detailing instrument calibration, sample preparation, and statistical thresholds (e.g., p-value adjustments) to reduce bias .
Q. What integrative approaches combine omics data with traditional assays to study this compound’s systemic effects?
Advanced methodologies involve:
- Transcriptomic profiling : RNA-seq to identify genes co-regulated with this compound utilization (e.g., DAL5, DUR1,2) .
- Metabolomic networks : Mapping metabolic flux via -labeled tracers to quantify pathway contributions .
- Machine learning integration : Training models on multi-omics datasets to predict this compound’s regulatory nodes .
Q. How to design experiments to study this compound’s stability under varying physiological or environmental conditions?
Rigorous stability studies require:
- Controlled environmental parameters : Testing degradation kinetics at different pH levels (2–10), temperatures (4–37°C), and ionic strengths .
- Longitudinal sampling : Time-course analyses (e.g., 0–72 hours) to assess compound half-life .
- Stress-test simulations : Exposing the compound to oxidative (HO) or enzymatic stressors (proteases) to mimic biological environments .
Methodological Considerations
- Data sharing : Use platforms like the EU Common Data Platform on Chemicals to ensure FAIR (Findable, Accessible, Interoperable, Reusable) compliance for datasets .
- Peer review alignment : Structure manuscripts per SRQR (Standards for Reporting Qualitative Research) guidelines, emphasizing transparency in methods, analysis, and limitations .
- Critical evaluation : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating research questions to avoid redundancy and enhance impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
